![molecular formula C17H15N3O2S B5609029 3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5609029.png)
3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by a pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system, and functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions often include the use of coupling reagents such as TBTU and bases like lutidine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions .
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar bicyclic structure and has been studied for its potential as a CDK2 inhibitor.
Pyrimido[1,2-a]benzimidazole: Another related compound that has shown significant biological activity and is used in various pharmacological applications.
Uniqueness
What sets 3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which confer distinct reactivity and biological properties. This makes it a versatile compound for various applications, from drug development to material science .
Properties
IUPAC Name |
3-[(E)-methoxyiminomethyl]-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-6-8-13(9-7-12)23-16-14(11-18-22-2)17(21)20-10-4-3-5-15(20)19-16/h3-11H,1-2H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMHSPHCSZNPJE-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)/C=N/OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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